molecular formula C16H18N10 B2642055 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2320177-03-3

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2642055
CAS No.: 2320177-03-3
M. Wt: 350.39
InChI Key: OFKPYWXDNXGIEC-UHFFFAOYSA-N
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Description

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a useful research compound. Its molecular formula is C16H18N10 and its molecular weight is 350.39. The purity is usually 95%.
The exact mass of the compound 6-(4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial and Antioxidant Activities

The compound and its derivatives have been investigated for their potential antimicrobial and antioxidant properties. A study outlined the synthesis of various fused uracils and pyrimidodiazepines, demonstrating wide spectrum activities including anticancer, antiviral, and notably antimicrobial activities. These compounds showed significant activity against pathogenic microbes such as Staphylococcus aureus, Bacillus subtilis, and Candida albicans, with one compound exhibiting notable antioxidant activity (El-Kalyoubi, Fayed, & Abdel-Razek, 2017).

Anxiolytic Activity

Another area of interest is the anxiolytic properties of triazolo[4,3-b]pyridazine derivatives. A series of these compounds demonstrated activity in tests predictive of anxiolytic effects, such as protection against pentylenetetrazole-induced convulsions and thirsty rat conflict procedures, indicating their potential as new therapeutic agents for anxiety disorders (Albright et al., 1981).

Antitumor and Antimicrobial Effects

Research into enaminones as building blocks for substituted pyrazoles revealed their applications in synthesizing compounds with antitumor and antimicrobial activities. This study showcases the versatility of these chemical structures in developing treatments against cancer and infections (Riyadh, 2011).

Cardiovascular Activities

Compounds featuring the 1,2,4-triazolo[1,5-a]pyrimidine moiety fused to various heterocyclic systems have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. Among these, certain derivatives were identified as promising cardiovascular agents, highlighting the compound's potential in treating cardiovascular diseases (Sato et al., 1980).

Anticonvulsant Properties

The synthesis and evaluation of benzylpyridazine derivatives for their anticonvulsant properties represent another significant application. These studies provide insight into the compound's utility in developing new treatments for epilepsy and related disorders (Moreau et al., 1994).

Biochemical Analysis

Biochemical Properties

Preliminary studies suggest that it may interact with various enzymes and proteins within the cell .

Cellular Effects

The effects of 6-(4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine on cellular processes are currently being explored. Early research indicates that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to understand its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Research on the dosage effects of 6-(4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine in animal models is ongoing. These studies aim to understand how the effects of the compound vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Current research is focused on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Studies on how 6-(4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is transported and distributed within cells and tissues are ongoing. This includes research into any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes studies on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

5-methyl-7-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-12-9-15(26-16(20-12)17-10-19-26)24-6-2-5-23(7-8-24)14-4-3-13-21-18-11-25(13)22-14/h3-4,9-11H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKPYWXDNXGIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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